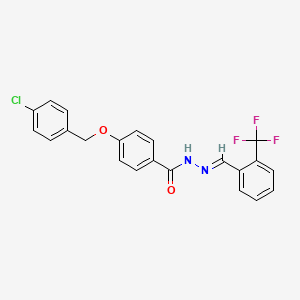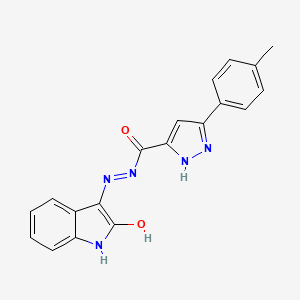
2-Methyl-1,3-oxathiolan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3-oxathiolan-5-one is a heterocyclic compound with the molecular formula C4H6O2S It is a sulfur-containing five-membered ring with an oxygen atom and a sulfur atom in the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-oxathiolan-5-one can be synthesized through several methods. One common method involves the condensation of mercaptoethanol with formaldehyde, which is typical for the synthesis of thioacetals . Another method involves the (3+2)-cycloaddition of thioketones and acetylenedicarboxylic acid, resulting in the formation of 1,3-oxathiolan-5-ones . This reaction is typically carried out in a one-pot reaction with short reaction times and high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cycloaddition reactions due to the presence of the sulfur atom in the ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions can yield thiols or thioethers.
Applications De Recherche Scientifique
2-Methyl-1,3-oxathiolan-5-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3-oxathiolan-5-one involves its interaction with molecular targets and pathways in biological systems. The compound can undergo phosphorylation to form triphosphate derivatives, which can then interact with nucleic acids and enzymes . This interaction can lead to the inhibition of viral replication or the modulation of cellular processes.
Comparaison Avec Des Composés Similaires
2-Methyl-1,3-oxathiolan-5-one can be compared with other similar compounds, such as:
1,3-Oxathiolane: A related compound with similar chemical properties and applications.
2-Methyl-4-propyl-1,3-oxathiane: Another sulfur-containing heterocycle used in the flavor and fragrance industry.
1,3-Oxathiolane nucleoside analogues: These compounds have applications in antiviral therapy and are structurally related to this compound.
Propriétés
Formule moléculaire |
C4H6O2S |
|---|---|
Poids moléculaire |
118.16 g/mol |
Nom IUPAC |
2-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C4H6O2S/c1-3-6-4(5)2-7-3/h3H,2H2,1H3 |
Clé InChI |
KVSJPZXQQDSSIE-UHFFFAOYSA-N |
SMILES canonique |
CC1OC(=O)CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3h)-one](/img/structure/B12000830.png)
![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000835.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000843.png)

![N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B12000850.png)







